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Compound of Interest

Compound Name:
1H-Benzimidazole-2-ethanamine,

7-bromo-

CAS No.: 3324-07-0

Cat. No.: B1375868

Get Quote

Common Name: 6-Boc-2,6-diazaspiro[3.4]octane | CAS: 885270-86-0[1]

Part 1: Executive Technical Summary
CAS 885270-86-0 is a specialized spirocyclic diamine building block used extensively in

modern medicinal chemistry. It serves as a high-value scaffold for "escaping from flatland"—a

design strategy intended to increase the fraction of sp³-hybridized carbons (

) in drug candidates. Unlike traditional flat aromatic linkers (e.g., piperazine, benzene), this
spirocyclic system offers enhanced physicochemical properties, including improved aqueous
solubility and metabolic stability, while maintaining precise vector orientation for ligand-target
binding.

This guide provides a rigorous analysis of its molecular weight, physicochemical data, and

handling protocols for research applications.
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The compound is a mono-protected diamine featuring a spiro[3.4]octane core. The tert-

butoxycarbonyl (Boc) group protects the nitrogen on the five-membered ring (position 6),

leaving the nitrogen on the four-membered ring (position 2) available for selective

functionalization.

Parameter Technical Specification

IUPAC Name
tert-butyl 2,6-diazaspiro[3.4]octane-6-

carboxylate

Common Synonyms

6-Boc-2,6-diazaspiro[3.4]octane; 2,6-

Diazaspiro[3.4]octane-6-carboxylic acid tert-

butyl ester

Molecular Formula C₁₁H₂₀N₂O₂

Molecular Weight 212.29 g/mol

SMILES CC(C)(C)OC(=O)N1CCC2(CNC2)C1

InChI Key BGUYAMZPJMTFRU-UHFFFAOYSA-N

Core Structure
Spirocyclic (Bicyclic system connected by a

single atom)

Structural Visualization
The following diagram illustrates the connectivity and the distinction between the free amine

(N2) and the protected amine (N6).
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Figure 1: Structural topology of CAS 885270-86-0. The spiro carbon acts as a rigid spacer,

orienting the N2 and N6 vectors orthogonally.
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Part 3: Physicochemical Characteristics
The following data is synthesized from experimental values and high-fidelity predictive models

(ACD/Labs, ChemAxon) relevant to drug discovery workflows.

Quantitative Profile
Property Value / Range Context for Researchers

Physical State Solid (Powder)
Typically white to pale yellow

crystalline powder.

Melting Point 85°C – 95°C

Sharp melting range indicates

high purity; broadens if

wet/impure.

Boiling Point ~301.3°C (at 760 mmHg)

Predicted value.[2]

Decomposes before boiling at

atm pressure.

Density 1.1 ± 0.1 g/cm³
Standard for carbamate-

protected amines.

LogP (Octanol/Water) 0.70 ± 0.3

Lipophilic. The Boc group

dominates. Suitable for organic

extraction (DCM/EtOAc).

pKa (Base) 9.5 ± 0.5 (Predicted)

Refers to the N2 (free amine).

It is a strong base (secondary

amine).

pKa (Acid) > 14
The urethane NH is not acidic

under aqueous conditions.

Solubility (Water) Low (< 1 mg/mL)
Poor aqueous solubility due to

the Boc group.

Solubility (Organic) High
Soluble in DCM, Methanol,

DMSO, Ethyl Acetate.

Stability & Reactivity
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Acid Sensitivity: High. The Boc group is acid-labile. Exposure to strong acids (TFA, HCl) will

deprotect N6, yielding the dihydrochloride salt of the diamine.

Air/Moisture: The free amine (N2) is sensitive to CO₂ (carbamate formation) and oxidation

over time. Store under inert atmosphere (Argon/Nitrogen).

Thermal: Stable at room temperature, but long-term storage is recommended at 2–8°C.[3]

Part 4: Experimental Methodologies
This section details protocols for verifying identity and utilizing the scaffold in synthesis.

Protocol A: Identity Verification (NMR)
Objective: Confirm structure and purity before use.

Solvent: CDCl₃ or DMSO-d₆.

Key Signals (¹H NMR, 400 MHz, CDCl₃):

δ 1.45 ppm (s, 9H):tert-Butyl group (strong singlet).

δ 1.80–2.00 ppm (m): Methylene protons of the 5-membered ring.

δ 3.30–3.50 ppm (m): Methylene protons adjacent to N6 (5-membered ring).

δ 3.60–3.80 ppm (s/d): Methylene protons of the 4-membered ring (azetidine-like). Note:

These may appear as AB quartets due to the chiral center if the molecule is substituted,

but in this achiral spiro system, they are distinct sets.

Missing Signal: The N2-H proton is often broad or exchanged out.

Protocol B: Selective Functionalization Workflow
Context: Researchers typically derivatize the free N2 amine first, then deprotect N6.
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Figure 2: Standard synthetic workflow for incorporating the spirocyclic scaffold into a drug

candidate.

Step-by-Step Deprotection (Standard):

Dissolution: Dissolve the N2-substituted intermediate in Dichloromethane (DCM) (0.1 M

concentration).

Acid Addition: Add Trifluoroacetic acid (TFA) dropwise at 0°C (Ratio: 1:4 TFA:DCM).

Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (disappearance of

starting material) or LC-MS (mass shift of -100 Da).
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Workup: Concentrate in vacuo. The residue is the TFA salt.

Note: For free base, partition between DCM and saturated NaHCO₃.

Part 5: Biological & Pharmacological Context
While CAS 885270-86-0 is a chemical building block and not a drug itself, its structural

properties are critical for Fragment-Based Drug Design (FBDD).

Spirocyclic Advantage: Replacing a piperazine ring with a 2,6-diazaspiro[3.4]octane core

changes the vector angle of the substituents. This can:

Access novel binding pockets in kinases or GPCRs.

Lower the lipophilicity (LogP) compared to larger bicyclic aromatics.

Increase metabolic stability by removing hydrogen atoms prone to CYP450 oxidation

(blocking metabolic soft spots).

Therapeutic Areas: Commonly found in patent literature for inhibitors of JAK kinases, MDM2-

p53 interactions, and GPCR modulators.

Part 6: Storage & Safety
Storage: Keep at 2°C to 8°C in a tightly sealed container. Ideally, store under nitrogen to

prevent amine oxidation or carbamate formation from atmospheric CO₂.

Safety:

GHS Classification: Warning.[4][3]

H315: Causes skin irritation.[4][3]

H319: Causes serious eye irritation.[4][3]

H335: May cause respiratory irritation.[4]

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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